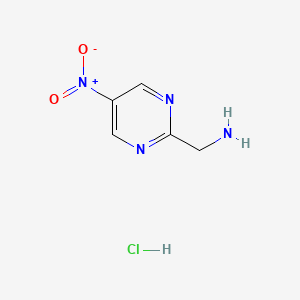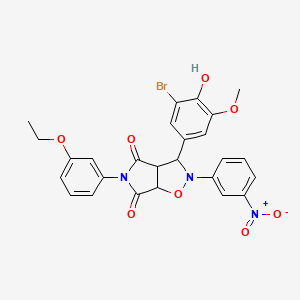
C26H22BrN3O8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C26H22BrN3O8 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of 26 carbon atoms, 22 hydrogen atoms, one bromine atom, three nitrogen atoms, and eight oxygen atoms. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C26H22BrN3O8 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the bromination of a precursor compound, followed by a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and quality in the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and refine the compound.
Análisis De Reacciones Químicas
Types of Reactions
C26H22BrN3O8: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran or ethanol. Substitution reactions may require catalysts or specific temperatures to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
C26H22BrN3O8: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, may be used to study enzyme interactions, cellular processes, and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical systems.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases. Its pharmacological properties are investigated to understand its efficacy and safety in medical treatments.
Industry: In industrial applications, is used in the production of specialty chemicals, materials, and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of C26H22BrN3O8 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects For example, it could inhibit or activate certain enzymes, affecting metabolic processes or signaling pathways
Comparación Con Compuestos Similares
C26H22BrN3O8: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as:
C26H22ClN3O8: This compound differs by having a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions.
C26H22BrN3O7: With one less oxygen atom, this compound may exhibit different chemical and physical properties.
C25H22BrN3O8: A compound with one less carbon atom, potentially leading to variations in its stability and reactivity.
By comparing these compounds, researchers can gain insights into the specific features and advantages of This compound
Propiedades
Fórmula molecular |
C26H22BrN3O8 |
|---|---|
Peso molecular |
584.4 g/mol |
Nombre IUPAC |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(3-ethoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C26H22BrN3O8/c1-3-37-18-9-5-6-15(13-18)28-25(32)21-22(14-10-19(27)23(31)20(11-14)36-2)29(38-24(21)26(28)33)16-7-4-8-17(12-16)30(34)35/h4-13,21-22,24,31H,3H2,1-2H3 |
Clave InChI |
AUDIYBOVBGUIKF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C(=C5)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


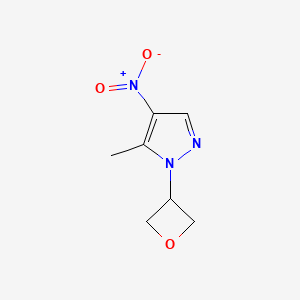
![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
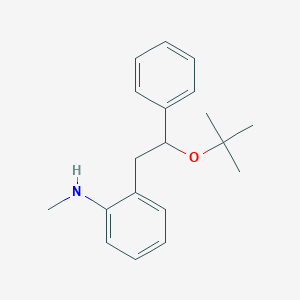
![2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide](/img/structure/B12639416.png)
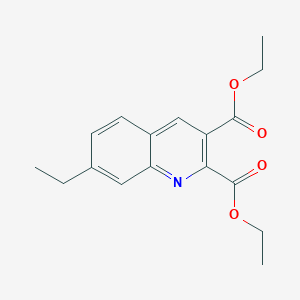
![5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B12639440.png)
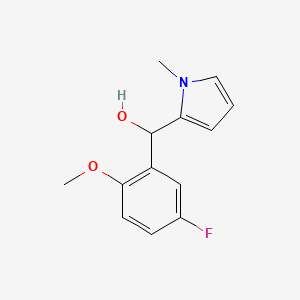

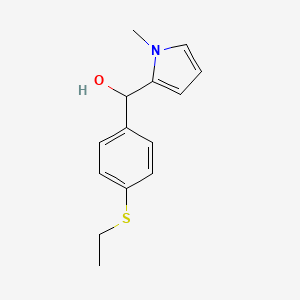
![3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12639457.png)
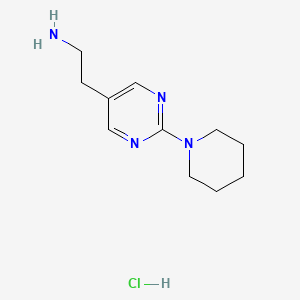
![[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-[[(3S)-2-oxoazepan-3-yl]amino]butanoate](/img/structure/B12639468.png)
